Methyl 4-amino-3-ethenyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-ethenyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10N2O4 It is a derivative of benzoic acid, featuring an amino group, an ethenyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-ethenyl-5-nitrobenzoate typically involves a multi-step processThe nitration step is often carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-ethenyl-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-ethenyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-ethenyl-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-nitrobenzoate: Lacks the ethenyl group but shares the amino and nitro functionalities.
Methyl 4-amino-3-methoxy-5-nitrobenzoate: Contains a methoxy group instead of an ethenyl group.
Methyl 4-amino-3-ethenylbenzoate: Lacks the nitro group but contains the amino and ethenyl groups.
Uniqueness
Methyl 4-amino-3-ethenyl-5-nitrobenzoate is unique due to the presence of both the ethenyl and nitro groups on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
918446-47-6 |
---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 4-amino-3-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O4/c1-3-6-4-7(10(13)16-2)5-8(9(6)11)12(14)15/h3-5H,1,11H2,2H3 |
InChI Key |
JURDYUIKNCGAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.